Cas no 20897-49-8 (6-Benzothiazolamine,2-(fluoromethyl)-)
20897-49-8 structure
Product Name:6-Benzothiazolamine,2-(fluoromethyl)-
CAS 번호:20897-49-8
MF:C8H7FN2S
메가와트:182.217983484268
CID:241749
Update Time:2024-01-26
6-Benzothiazolamine,2-(fluoromethyl)- 화학적 및 물리적 성질
이름 및 식별자
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- 6-Benzothiazolamine,2-(fluoromethyl)-
- 2-(Fluoromethyl)-1,3-benzothiazol-6-amine
- 2-Aethylmercapto-6-amino-3H-pyrimidin-4-on
- 2-ethylsulfanyl-6-am
- 2-Ethylthio-4-amino-6-oxypyrimidine
- 2-fluoromethyl-benzothiazol-6-ylamine
- 4(1H)-Pyrimidinone, 6-amino-2-(ethylthio)-
- 4-Pyrimidinol, 6-amino-2-(ethylthio)-
- 6-amino-2-(ethylsulfanyl)pyrimidin-4(3H)-one
- 6-Amino-2-(ethylthio)-1H-pyrimidin-4-one
- 6-Amino-2-(ethylthio)-4(1H)-pyrimidinone
- 6-Amino-2-ethylthiouracil
- EINECS 253-579-9
- Benzothiazole, 6-amino-2-(fluoromethyl)- (8CI)
- 6-Benzothiazolamine, 2-(fluoromethyl)-
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- 인치: 1S/C8H7FN2S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4,10H2
- InChIKey: HZLQUZMSBHIABG-UHFFFAOYSA-N
- 미소: S1C2=CC(N)=CC=C2N=C1CF
계산된 속성
- 정밀분자량: 182.03151
- 동위원소 질량: 182.031
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 167
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 67.2A^2
실험적 성질
- 밀도: 1.398±0.06 g/cm3(Predicted)
- 비등점: 334.2±22.0 °C(Predicted)
- PSA: 38.91
- 산도 계수(pKa): 2.47±0.10(Predicted)
6-Benzothiazolamine,2-(fluoromethyl)- 관련 문헌
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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